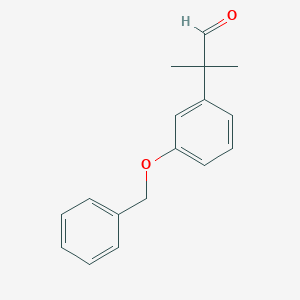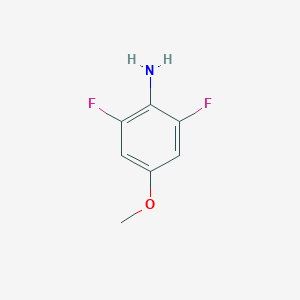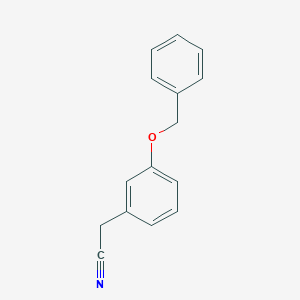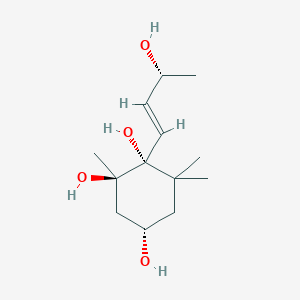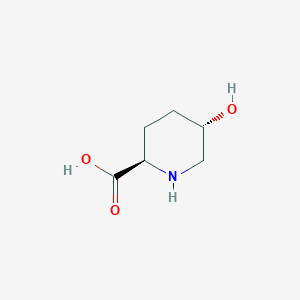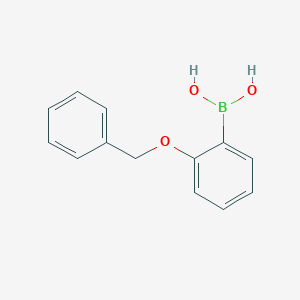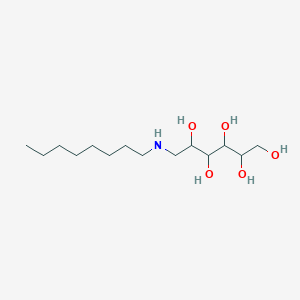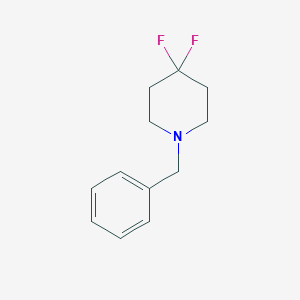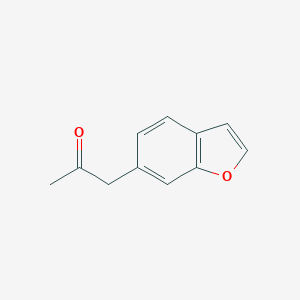
1-(6-Benzofuranyl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(6-Benzofuranyl)-2-propanone consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms. The exact structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzofuran derivatives, including 1-(6-Benzofuranyl)-2-propanone analogs, have been explored for their anticancer potential. Research highlights the design, synthesis, and characterization of benzofuran-substituted chalcones, demonstrating antitumor activities against human breast and prostate cancer cell lines. These findings suggest that benzofuran derivatives could play a significant role in developing novel anticancer therapies (Coskun, Tekin, Sandal, & Coskun, 2016).
Chemical Sensing Applications
The development of chemiresistive sensors for detecting 2-propanone, a biomarker of diabetic ketoacidosis, has been reported. These sensors utilize fluorocarbon elastomer/nanocarbon black conducting composites, indicating potential applications of 1-(6-Benzofuranyl)-2-propanone derivatives in medical diagnostics and environmental monitoring (Mondal, Kumar, Dubey, Bhardwaj, Melo, & Varshney, 2018).
Coordination Chemistry
The synthesis and coordination reactions of benzofuran derivatives provide insights into their chemical properties and potential applications in material science. Studies demonstrate the conversion of benzofuran compounds into various complex structures, indicating their utility in developing new materials with specific thermal and chemical properties (Mojumdar, Šimon, & Krutošíková, 2009).
Pharmaceutical Research
Benzofuran derivatives are investigated for their pharmaceutical applications, including antimicrobial activities. The synthesis and characterization of imidazothiazole derivatives of benzofuran have shown promising results against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).
Photoreactions and Materials Science
The photoreactions of benzofuran derivatives have been studied for their applications in synthesizing new materials and understanding chemical dynamics. These studies provide valuable insights into the reactivity of these compounds under light, suggesting applications in developing photosensitive materials and studying chemical kinetics (Chiang et al., 2003).
Safety And Hazards
The safety data sheet for 1-(6-Benzofuranyl)-2-propanone provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Zukünftige Richtungen
Benzofuran compounds, including 1-(6-Benzofuranyl)-2-propanone, have attracted attention due to their potential therapeutic and industrial applications. Research into the synthesis, reactivity, and biological activity of benzofuran derivatives is ongoing . For example, benzofuran substituted chalcone compounds are being investigated as potential anticancer drugs .
Eigenschaften
IUPAC Name |
1-(1-benzofuran-6-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIZPUOBNXWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622881 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Benzofuranyl)-2-propanone | |
CAS RN |
286836-34-8 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

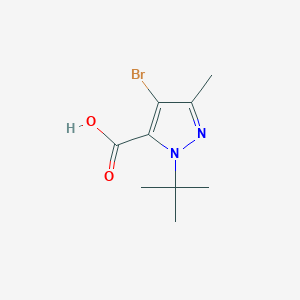
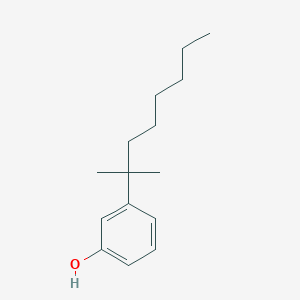
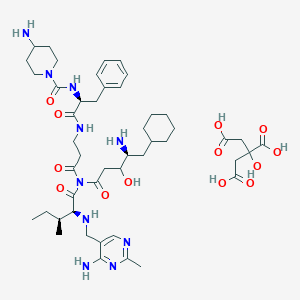
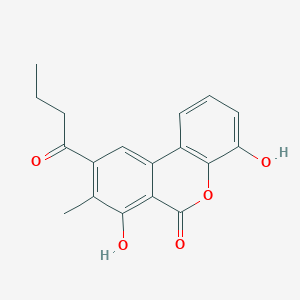
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
